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Bovine ubiquitin(59-74) - 67829-15-6

Bovine ubiquitin(59-74)

Catalog Number: EVT-454106
CAS Number: 67829-15-6
Molecular Formula: C89H151N27O24
Molecular Weight: 1983.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bovine ubiquitin(59-74) is a peptide derived from the ubiquitin protein, a small regulatory protein essential in eukaryotic cells. This peptide consists of 16 amino acids and retains some functional properties of full-length ubiquitin, which is involved in various cellular processes such as protein degradation, cell cycle regulation, and DNA repair. The specific sequence of bovine ubiquitin(59-74) plays a role in the ubiquitin-proteasome system, which is crucial for maintaining cellular homeostasis by regulating protein turnover and quality control .

Source

Bovine ubiquitin(59-74) is sourced from bovine tissues, where ubiquitin is naturally expressed. It can also be synthesized in the laboratory through solid-phase peptide synthesis techniques, allowing for the study of its properties and functions in various biological contexts .

Classification

Bovine ubiquitin(59-74) falls under the classification of peptides and proteins. It is categorized as a post-translational modification molecule due to its role in tagging proteins for degradation via the proteasome pathway. The peptide's chemical formula is C89H151N27O24, and it has a molecular weight of approximately 1943.4 g/mol .

Synthesis Analysis

Methods

The synthesis of bovine ubiquitin(59-74) typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Resin Anchoring: The first amino acid is attached to a solid resin.
  2. Amino Acid Addition: Protected amino acids are sequentially added to the growing chain using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
  3. Coupling Reagents: Reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) facilitate peptide bond formation.
  4. Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA), water, and scavengers.

Technical Details

In industrial settings, automated peptide synthesizers enhance efficiency and yield during the synthesis process. Purification is generally achieved through high-performance liquid chromatography (HPLC), followed by characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure

Bovine ubiquitin(59-74) consists of a specific sequence of amino acids that contributes to its structural integrity and function. The sequence includes key residues that are critical for its interaction with other proteins involved in the ubiquitination process.

Data

The structure can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its three-dimensional conformation. The structural data can reveal how this peptide interacts with enzymes responsible for ubiquitination and deubiquitination processes .

Chemical Reactions Analysis

Reactions

Bovine ubiquitin(59-74) can undergo various chemical reactions:

  1. Oxidation: Modifications can occur at methionine and cysteine residues, affecting the peptide's properties.
  2. Reduction: Disulfide bonds can be reduced to free thiols using agents like dithiothreitol (DTT).
  3. Substitution: Site-directed mutagenesis allows for specific amino acid substitutions to study structure-function relationships.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or performic acid under mild conditions.
  • Reduction: DTT or β-mercaptoethanol in aqueous buffers.
  • Substitution: Mutagenesis reagents like N-methyl-N’-nitro-N-nitrosoguanidine (MNNG).
Mechanism of Action

Process

Bovine ubiquitin(59-74) functions primarily within the ubiquitin-proteasome system. It tags proteins destined for degradation by forming polyubiquitin chains that signal for proteasomal recognition. This process involves:

  1. Ubiquitination: Attachment of ubiquitin moieties to target proteins via lysine residues.
  2. Recognition by Proteasome: The tagged proteins are recognized by the 26S proteasome, which unfolds and translocates them into its catalytic core for degradation.
  3. Deubiquitination: Following degradation, deubiquitinating enzymes remove ubiquitin chains from proteins to recycle them for new rounds of modification .

Data

Research indicates that alterations in the ubiquitination process can lead to diseases such as cancer and neurodegenerative disorders, emphasizing the importance of bovine ubiquitin(59-74) in cellular regulation .

Physical and Chemical Properties Analysis

Physical Properties

Bovine ubiquitin(59-74) exhibits typical characteristics of peptides, including solubility in water and stability under physiological conditions.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 1943.4 g/mol.
  • Chemical Formula: C89H151N27O24.
  • Stability: Generally stable under neutral pH but susceptible to hydrolysis under extreme conditions.

Analytical techniques such as mass spectrometry provide detailed insights into its purity and structural integrity .

Applications

Bovine ubiquitin(59-74) has diverse applications across various scientific fields:

  1. Chemistry: Serves as a model system for studying peptide synthesis, folding, and stability.
  2. Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymes involved in ubiquitination.
  3. Medicine: Explored for potential therapeutic applications targeting the ubiquitin-proteasome system in cancer treatment.
  4. Industry: Used in biochemical assays and as a standard reference in mass spectrometry analyses .

This compound's significance extends beyond basic research into practical applications that could influence therapeutic strategies against diseases linked to protein misfolding and degradation pathways.

Historical Context and Evolutionary Significance of Bovine Ubiquitin(59-74)

Discovery and Early Functional Characterization in Bovine Systems

Ubiquitin was first isolated from bovine thymus in 1974 during investigations into lymphocyte differentiation factors. Initially misidentified as a thymic hormone ("lymphocyte differentiation promoting factor"), this 76-amino acid protein was found to induce T-cell and B-cell maturation [9]. By 1975, researchers determined the near-complete amino acid sequence (residues 1-74) of bovine ubiquitin, revealing its C-terminal glycine-rich region (residues 72-76: Gly-Gly-Gly) and noting frequent post-translational loss of terminal glycines during biological processing [9] [3]. This discovery period culminated in two landmark revelations:

  • Ubiquitin was identified as a covalent modifier of histone H2A (forming the nuclear protein "A24") through an isopeptide bond between its C-terminal glycine and lysine 119 of H2A [9].
  • Late 1970s research established ubiquitin’s ATP-dependent role in non-lysosomal protein degradation – its defining function [9].

Table 1: Key Early Milestones in Bovine Ubiquitin Research

YearDiscoveryBiological SampleSignificance
1974Isolation as lymphocyte differentiation factorBovine thymus tissueFirst identification of ubiquitin (misidentified as thymic hormone)
1975Sequence determination (residues 1-74)Bovine ubiquitinRevealed extreme conservation and C-terminal glycine motif
1977Identification as chromatin component (conjugated to histone H2A)Bovine thymus nucleiFirst evidence of ubiquitin’s protein-modification function
1978-1980Elucidation of ATP-dependent proteolytic roleBovine reticulocyte extractsEstablished mechanistic link to protein degradation

The 59-74 fragment (sequence: IQDKEGIPPDQQRLL) was recognized early as part of ubiquitin’s stable structural core. Biophysical analyses showed this region encompasses the C-terminal half of the β5 strand (residues 58-64) and the entirety of the 3₅₁₀-helix (residues 65-72), forming critical contacts within the ubiquitin fold [1] [7]. This segment’s stability under proteolytic conditions facilitated its isolation and functional studies, revealing its contribution to ubiquitin’s protein-binding surfaces.

Sequence Conservation Across Species: Implications for Ubiquitin’s Universal Role

The bovine ubiquitin(59-74) fragment exhibits 100% sequence identity between cattle (Bos taurus) and humans (Homo sapiens), as first demonstrated in 1975 through direct peptide sequencing [3] [6]. This extraordinary conservation extends across eukaryotes and archaea, with only minor variations in evolutionarily distant species:

Table 2: Evolutionary Conservation of Ubiquitin(59-74) Sequence

Taxonomic GroupRepresentative Organism59-74 SequenceIdentity to BovineFunctional Consequence
MammalsHomo sapiens (Human)IQDKEGIPPDQQRLL100%Identical functional properties
BirdsGallus gallus (Chicken)IQDKEGIPPDQQRLL100%Identical functional properties
InsectsDrosophila melanogasterIQDKEGIPPDQQRLL100%Identical functional properties
YeastSaccharomyces cerevisiaeIQDKEGVPPEQQRLI87% (2 substitutions)Preserved hydrophobic core; minor electrostatic changes
ArchaeaThermoplasma acidophilumIQDKENIPPIQERIL75% (4 substitutions)Maintained structural fold; functional divergence

Statistical analysis of >1,871 eukaryotic promoters (EPD database) reveals ubiquitin’s coding sequence as among the most evolutionarily constrained genes, with the 59-74 region under especially intense purifying selection [6]. This conservation is functionally significant because the fragment contains:

  • Ile44-centered hydrophobic patch: Residues Val70 and Leu71 (part of 59-74) contribute to this universal ubiquitin "recognition hub" essential for proteasomal targeting [1] [7].
  • Electrostatic interaction surface: Gln62, Glu64, and Asp77 form salt bridges stabilizing the β-grasp fold and mediating E2/E3 interactions [1].
  • Lys63 linkage site: Though outside 59-74, Glu64 (within fragment) structurally positions Lys63 for non-proteolytic ubiquitination [7].

The invariant Gly65-Gly66 motif maintains backbone flexibility required for conformational switching upon binding partners, explaining its resistance to substitution even in extremophiles [1].

Evolutionary Pressures and Structural Preservation of the 59-74 Fragment

Ubiquitin’s 59-74 segment has survived >1.5 billion years of evolution with minimal alteration due to multifunctional constraints and structural indispensability:

Table 3: Structural-Functional Constraints on Ubiquitin(59-74) Evolution

Structural ElementResidues (Bovine)Functional Role(s)Evolutionary Constraint
β5 strand59-IQDKE-64Scaffold for Ile44 patch; Glu64 positions Lys63Purifying selection (dN/dS <0.1 across mammals)
3₁₀-helix65-GIPP-68Maintains loop geometry for E1/E2 charging; Gly65-66 enable sharp turnAbsolute conservation of Gly65-66 in Eukarya/Archaea
Helix-Loop69-DQQR-72Salt-bridge network (Asp69-Arg72); Arg74 solvent exposureHydrophilic residues vary only in charge-conserved manner
C-terminal linkage73-LL-74Hydrophobic shield for Gly76; Leu73 mutation disrupts E1 activationHydrophobic residues invariant in >99.7% of orthologs

Three evolutionary pressures dominate:

  • Fold stability maintenance: Hydrophobic residues (Ile59, Leu67, Leu68, Leu73, Leu74) form a conserved core that stabilizes the β-grasp fold against the α-helix. Substitutions at these positions (e.g., Leu73Ala) cause unfolding at physiological temperatures [1].
  • Ubiquitination machinery compatibility: The 59-74 surface interacts with E1-activating enzymes during the initial adenylation step. Archaeal studies show mutations in this region (e.g., Glu64Ala) reduce charging efficiency by >90%, creating a lethal phenotype [1] [10].
  • Conformational diversity for polyubiquitin chains: The 59-74 segment’s rigidity (compared to the flexible C-tail) enables precise orientation of acceptor lysines (K6, K11, K48) during chain elongation. This explains why yeast ubiquitin (87% identical in 59-74) remains functional in human cells, whereas more divergent variants fail [7] [8].

Strikingly, while ubiquitin genes tolerate synonymous mutations and N-terminal variations, the 59-74 region exhibits near-zero sequence diversity in vertebrates – a testament to its non-redundant roles. Even viral ubiquitin variants (e.g., baculovirus Ubv), which show 75% overall identity to bovine ubiquitin, retain 100% conservation of residues 59-74 to evade host E3 ligase detection while maintaining essential folding and charging functions [2]. This evolutionary "untouchability" underscores the fragment’s role as a universal structural and functional linchpin in ubiquitin-dependent pathways.

Properties

CAS Number

67829-15-6

Product Name

Bovine ubiquitin(59-74)

IUPAC Name

(Z,4S,7S)-4-amino-7-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-6,8-dihydroxy-5-oxooct-2-enoic acid

Molecular Formula

C89H151N27O24

Molecular Weight

1983.3 g/mol

InChI

InChI=1S/C89H151N27O24/c1-14-48(12)70(115-82(134)64(39-67(94)121)107-73(125)54(92)37-50-22-24-52(119)25-23-50)84(136)105-57(27-28-66(93)120)75(127)103-55(19-15-16-30-90)76(128)113-65(41-117)89(140,72(124)53(91)26-29-68(122)123)116-71(49(13)118)85(137)112-61(35-45(6)7)79(131)110-63(38-51-40-99-42-102-51)80(132)109-62(36-46(8)9)81(133)114-69(47(10)11)83(135)111-60(34-44(4)5)77(129)104-56(20-17-31-100-87(95)96)74(126)108-59(33-43(2)3)78(130)106-58(86(138)139)21-18-32-101-88(97)98/h22-26,29,40,42-49,51,53-65,69-71,116-119,140H,14-21,27-28,30-39,41,90-92H2,1-13H3,(H2,93,120)(H2,94,121)(H,103,127)(H,104,129)(H,105,136)(H,106,130)(H,107,125)(H,108,126)(H,109,132)(H,110,131)(H,111,135)(H,112,137)(H,113,128)(H,114,133)(H,115,134)(H,122,123)(H,138,139)(H4,95,96,100)(H4,97,98,101)/b29-26-/t48-,49+,51?,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,89?/m0/s1

InChI Key

VPVUGURSBQEGQF-SRPDXHETSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(C(=O)C(C=CC(=O)O)N)(NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Synonyms

ovine ubiquitin(59-74)
H-Tyr-Asn-Ile-Gln-Lys-Glu-Ser-Thr-Leu-His-Leu-Val-Leu-Arg-Leu-Arg-OH
ubiquitin hexadecapeptide

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(C(=O)C(C=CC(=O)O)N)(NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(C(=O)[C@H](/C=C\C(=O)O)N)(N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

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